1-Bromo-3-fluoro-5-(methylsulfanyl)benzene

Overview

Description

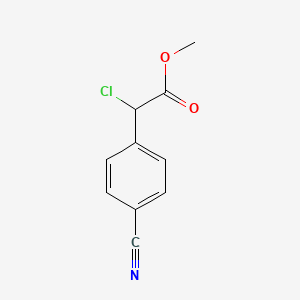

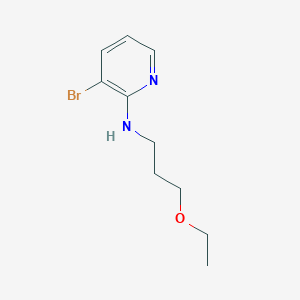

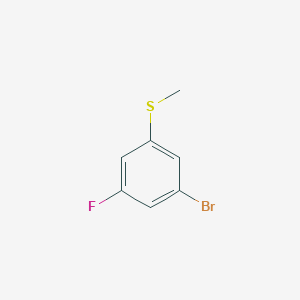

1-Bromo-3-fluoro-5-(methylsulfanyl)benzene is a chemical compound with the molecular formula C7H6BrFS . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene consists of a benzene ring substituted with bromo, fluoro, and methylsulfanyl groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound .Scientific Research Applications

Organic Synthesis

1-Bromo-3-fluoro-5-(methylsulfanyl)benzene: is a versatile compound in organic synthesis. It can act as a building block for creating complex molecules due to its reactive bromine and fluorine atoms, which can undergo various substitution reactions. For instance, it can be used in the synthesis of biaryls through cross-coupling reactions like the Suzuki reaction . The methylsulfanyl group can also serve as a directing group in electrophilic aromatic substitution reactions, influencing the position where new substituents are introduced into the aromatic ring.

Pharmaceutical Research

In pharmaceutical research, this compound’s reactivity profile makes it a candidate for the synthesis of drug intermediates. The presence of both electron-withdrawing and electron-donating groups within the same molecule allows for selective functionalization, which is crucial in the development of new pharmacophores . This selectivity can lead to the discovery of novel compounds with potential therapeutic effects.

Materials Science

1-Bromo-3-fluoro-5-(methylsulfanyl)benzene: can be used in materials science, particularly in the synthesis of organic electronic materials. Its ability to introduce sulfur-containing groups into polymers and small molecules can be exploited to modify the electronic properties of materials, such as increasing their thermal stability or enhancing their conductive capabilities .

Agrochemical Studies

The compound’s structural features make it suitable for the development of new agrochemicals. The bromine and fluorine atoms can be replaced with other functional groups that impart desired properties to the molecules, such as increased potency against pests or reduced environmental impact. Its use in agrochemical studies can lead to the creation of more effective and sustainable agricultural products .

Analytical Chemistry

In analytical chemistry, 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its unique signature helps in the identification and quantification of similar compounds in complex mixtures, which is essential for quality control and assurance in chemical manufacturing .

Environmental Science

This compound can also play a role in environmental science research. Its derivatives can be studied for their biodegradability and environmental fate. Understanding how such compounds break down in the environment or interact with biological systems is vital for assessing their potential impact on ecosystems and for the development of greener chemical processes .

properties

IUPAC Name |

1-bromo-3-fluoro-5-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPADPFJPFQOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696834 | |

| Record name | 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-fluoro-5-(methylsulfanyl)benzene | |

CAS RN |

453566-03-5 | |

| Record name | 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1524524.png)

![1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1524528.png)

![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B1524530.png)